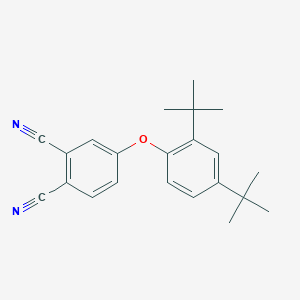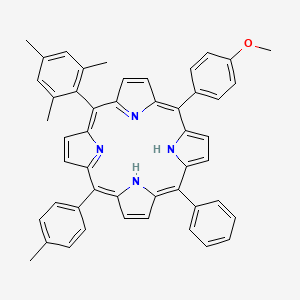
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes multiple phenyl groups with various substituents.
Métodos De Preparación
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of
Propiedades
Número CAS |
874948-49-9 |
|---|---|
Fórmula molecular |
C49H40N4O |
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-15-(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C49H40N4O/c1-29-11-13-34(14-12-29)47-39-21-19-37(50-39)46(33-9-7-6-8-10-33)38-20-22-40(51-38)48(35-15-17-36(54-5)18-16-35)42-24-26-44(53-42)49(43-25-23-41(47)52-43)45-31(3)27-30(2)28-32(45)4/h6-28,50-51H,1-5H3 |
Clave InChI |
KTVNMPOGOIAQGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


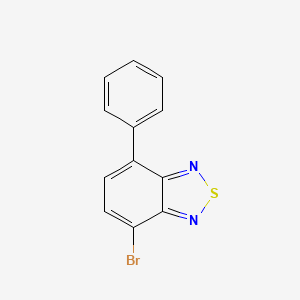


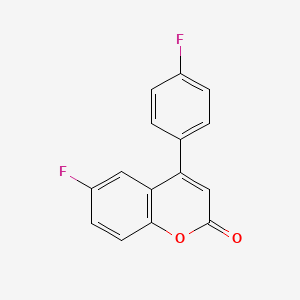
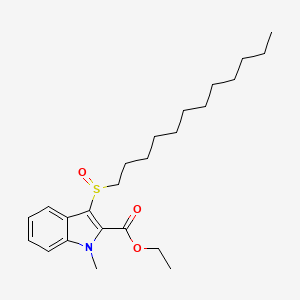
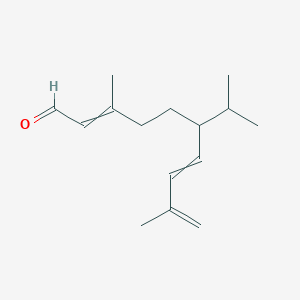
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

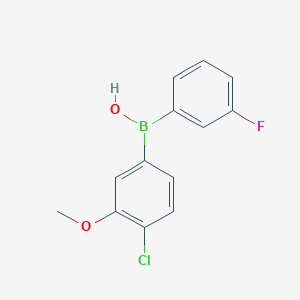
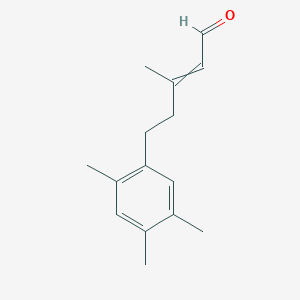

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
